2,4,4-Trimethylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNHWQCRWIYFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,4-Trimethylcyclohexan-1-amine: Properties, Analysis, and Applications
Introduction
2,4,4-Trimethylcyclohexan-1-amine, a substituted cycloaliphatic amine, is a molecule of significant interest in various fields of chemical synthesis, from pharmaceuticals to material science. Its unique structure, featuring a cyclohexane ring with a gem-dimethyl group and a secondary amine, imparts specific steric and electronic properties that make it a valuable building block and intermediate. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and key applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
The compound is identified by the following:
-
IUPAC Name: N,4,4-trimethylcyclohexan-1-amine[1]
-
Common Synonyms: N,4,4-Trimethylcyclohexanamine, N-Methyl-4,4-dimethylcyclohexylamine[1]
-
CAS Number: 45815-91-6[2]
This document will delve into the core scientific attributes of the molecule, offering field-proven insights into its analysis and handling, supported by authoritative references.
Chemical Structure
The molecular structure of this compound is fundamental to its chemical behavior. The cyclohexane ring provides a non-planar, saturated scaffold, while the gem-dimethyl group at the C4 position introduces significant steric hindrance, influencing its reactivity and interaction with other molecules. The secondary amine group at C1 is the primary site of chemical reactivity.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various systems, its appropriate handling procedures, and its potential applications. These properties are summarized in the table below.
| Property | Value / Description | Significance & Causality |
| Appearance | Clear, mobile liquid. May develop a slight yellow tint upon aging due to minor oxidation.[2] | Typical for low-molecular-weight aliphatic amines. The color change is a common indicator of product age or exposure to air. |
| Odor | Discernible amine, fishy odor.[2] | Characteristic of volatile short-chain amines. |
| Density | 0.843 g/cm³ (at 20°C, calculated).[2] | The density is slightly less than water, which is typical for hydrocarbon-rich amine structures. |
| Boiling Point | ~175 °C (predicted).[2] | Consistent with similar isomers (3,3,5-trimethylcyclohexylamines boil at 177-178 °C).[2] The moderate boiling point indicates limited volatility under standard conditions. |
| Melting Point | -50 to -65 °C (estimated).[2] | No experimental data is available. This estimate is based on structurally similar amines; the bulky methyl groups likely disrupt crystal lattice formation, leading to a low freezing point. |
| Solubility | Water: 1–2 g/L (estimated).[2]Alcohols (Methanol, Ethanol): Miscible.[2]Organic Solvents (Hexane, Toluene, Acetone): Miscible.[2] | The amine group provides some polarity and hydrogen bonding capability, allowing for limited aqueous solubility. The large alkyl structure ensures miscibility with non-polar organic solvents. |
| Octanol-Water Partition Coefficient (Log P) | 2.3 (computed).[1] | This value indicates moderate hydrophobicity, suggesting the compound will preferentially partition into lipid or non-polar environments over aqueous ones.[2] |
| Acidity (pKa) | Expected: 10-11 (for the conjugate acid). | While no specific value is reported, it is expected to be in the typical range for secondary aliphatic amines, making it a weak base.[4] |
Spectral Analysis for Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of this compound. The key spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For this secondary amine, the following absorptions are characteristic:
-
N-H Stretch: A single, moderately sharp band is expected in the 3350-3310 cm⁻¹ region.[5] This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none).
-
C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region, typical for the aliphatic C-H bonds in the cyclohexane ring and methyl groups.[6]
-
N-H Bend (Wag): A strong, often broad, absorption can be observed in the 910-665 cm⁻¹ range.[5]
-
C-N Stretch: A medium-intensity band for the aliphatic amine C-N bond is expected between 1250-1020 cm⁻¹.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural analysis.
-
¹H NMR: The spectrum will show distinct signals for the different proton environments. Hydrogens on the carbon alpha to the nitrogen (the CH-N group) will be deshielded and appear downfield.[8] The N-H proton typically appears as a broad signal that can be exchanged with D₂O, causing its disappearance from the spectrum. The N-methyl group is particularly distinctive, expected as a sharp singlet around 2.2-2.6 δ.[8] The gem-dimethyl groups at C4 will likely appear as sharp singlets, while the cyclohexane ring protons will present as complex multiplets.
-
¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and will resonate further downfield compared to other alkane carbons.[8] The spectrum will show distinct signals for the N-methyl carbon, the quaternary C4 carbon, the two equivalent methyl carbons at C4, and the different carbons of the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (141.25 g/mol ).
-
Fragmentation: Characteristic fragmentation patterns for cycloalkylamines often involve alpha-cleavage (loss of an alkyl group adjacent to the nitrogen) and ring fragmentation. According to NIST data, the GC-MS spectrum shows a top peak at m/z 70, with other significant peaks at m/z 57 and 41, which correspond to stable fragment ions.[1]
Reactivity, Synthesis, and Applications
Chemical Reactivity
The chemistry of this compound is dominated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. It undergoes typical amine reactions such as:
-
Alkylation and Acylation: Reacts with alkyl halides and acyl chlorides to form tertiary amines and amides, respectively.[2]
-
Salt Formation: Reacts with acids to form ammonium salts, which can be useful for purification or modification of physical properties.
Synthesis Routes
Several synthetic pathways can be employed to produce this compound:
-
Reductive Amination: A common and efficient method involves the reaction of 2,4,4-Trimethylcyclohexanone[9] with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Amine Alkylation: While possible, direct alkylation of an amine precursor can be challenging to control and may lead to over-alkylation.
-
Boc Protection Method: This multi-step approach involves protecting a primary amine, followed by methylation and deprotection, offering high selectivity and yield.[2]
Industrial and Research Applications
The unique structure of this compound makes it a versatile intermediate in several areas:
-
Pharmaceuticals: It serves as a key building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[2] Cyclohexylamine derivatives are integral to various drugs.
-
Polymer Chemistry: The reactive amine functionality allows it to be used as a curing agent for epoxy resins, contributing to the final properties of the polymer network.[2]
-
Agrochemicals: It may be used as an intermediate in the synthesis of pesticides and herbicides.[2]
-
Material Science: Its potential as a corrosion inhibitor for metals has been investigated, leveraging the ability of the amine group to adsorb onto metal surfaces.[2]
Safety and Handling
This compound is classified as a hazardous chemical and requires strict safety protocols.
-
Primary Hazards: The compound is a flammable liquid and vapor.[1] It is corrosive and can cause severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Handling must be done in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves (inspected before use), tightly fitting safety goggles, and protective clothing.
-
Handling Procedures: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] Use non-sparking tools and ground all equipment to prevent static discharge.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Experimental Protocols: A General Workflow for Characterization
The comprehensive characterization of a sample of this compound follows a logical workflow to establish its identity, purity, structure, and properties.
Caption: General workflow for the characterization of this compound.
Step-by-Step Methodology
-
Purity and Initial Identification (Chromatography):
-
Objective: To determine the purity of the sample and obtain an initial confirmation of its identity.
-
Protocol (GC-MS):
-
Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Run a temperature gradient program (e.g., starting at 50°C, ramping to 250°C) to separate components.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to purity.
-
Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the molecular weight and fragmentation pattern.[1]
-
-
Causality: GC provides excellent separation of volatile compounds, while MS offers definitive molecular identification, making GC-MS the gold standard for this initial step.
-
-
Definitive Structural Elucidation (NMR & IR):
-
Objective: To unambiguously confirm the molecular structure.
-
Protocol (NMR):
-
Dissolve a small amount of the pure sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear.
-
Analyze the chemical shifts, integration, and coupling patterns to assign all protons and carbons to the molecular structure.
-
-
Protocol (FT-IR):
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum.
-
Identify characteristic peaks for N-H, C-H, and C-N bonds.[5]
-
-
Causality: While MS suggests a molecular formula, only NMR provides detailed connectivity information to confirm the exact isomer and structure. IR serves as a rapid and simple confirmation of the key functional groups.
-
-
Physicochemical Property Determination:
-
Objective: To measure key physical constants for quality control and process design.
-
Protocol:
-
Density: Use a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).
-
Boiling Point: Use a micro boiling point apparatus or distillation setup, noting the temperature at which the liquid boils under atmospheric pressure.
-
Solubility: Systematically test the miscibility or solubility of the amine in various solvents (water, ethanol, hexane) at a set concentration and temperature.
-
-
Causality: These fundamental properties are critical for practical applications, including reaction setup, solvent selection, and safety assessments. Their experimental determination validates calculated or estimated values.
-
References
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
PubChem. N,4,4-trimethylcyclohexan-1-amine. Retrieved from [Link]
-
PubChemLite. N,4,4-trimethylcyclohexan-1-amine (C9H19N). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. bmse000224 Trimethylamine. Retrieved from [Link]
-
NIST. Cyclohexanamine, N-methyl-. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved from [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
-
Wikipedia. 2,4,6-Trimethylaniline. Retrieved from [Link]
-
Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
-
NIST. 2-Cyclohexen-1-one, 4,4,6-trimethyl-. Retrieved from [Link]
-
Stenutz. N-methylhexan-1-amine. Retrieved from [Link]
-
Wikipedia. Cyclohexylamine. Retrieved from [Link]
Sources
- 1. N,4,4-trimethylcyclohexan-1-amine | C9H19N | CID 550846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N,4,4-trimethylcyclohexan-1-amine | 45815-91-6 [smolecule.com]
- 3. rel-(1R,2S)-2,4,4-trimethylcyclohexan-1-amine 97% | CAS: 134734-58-0 | AChemBlock [achemblock.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 9. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Steric Paradox: A Technical Guide to Hindered Cyclohexylamines
Executive Summary
Sterically hindered cyclohexylamines represent a unique class of nitrogenous pharmacophores and ligands where reactivity is dictated not by electronics, but by the "locking" of conformational space. For the drug developer and synthetic chemist, these motifs offer a paradox: they are potent Brønsted bases yet kinetically incompetent nucleophiles. This guide deconstructs the structural dynamics of these systems, providing validated protocols for their synthesis and application in high-value molecular design.
Part 1: Structural Dynamics & Conformational Analysis
The reactivity of a cyclohexylamine is a function of its ability to access a reactive conformation. In unhindered systems (e.g., cyclohexylamine), the ring flips rapidly (
The A-Value Imperative
The "A-value" represents the energetic penalty (kcal/mol) of a substituent existing in the axial rather than equatorial position.[1]
| Substituent | A-Value (kcal/mol) | Impact on Ring Dynamics |
| Methyl | 1.74 | Mobile equilibrium (95:5 equatorial preference) |
| Isopropyl | 2.15 | Significant bias; rotation of substituent restricted |
| Phenyl | 2.80 | High bias; 1,3-diaxial interactions dominate |
| tert-Butyl | 4.90 | Conformational Lock (>99.9% equatorial) |
The "Anchor" Effect: When a tert-butyl group is present (typically at C4), it anchors the ring into a single chair conformation. If the amine is at C1, its orientation (axial vs. equatorial) is fixed relative to the anchor.
-
Equatorial Amine: Accessible, more nucleophilic, but sterically crowded by adjacent equatorial protons.
-
Axial Amine: Highly hindered by 1,3-diaxial hydrogens; nucleophilic attack trajectories are often blocked.
Figure 1: The impact of steric anchoring on amine accessibility. The presence of a high A-value group locks the ring, strictly defining the amine's vector of attack.
Part 2: The Reactivity Matrix (Nucleophilicity vs. Basicity)
The defining characteristic of hindered cyclohexylamines (e.g., 2,2,6,6-tetramethylpiperidinyl moieties or dicyclohexylamine) is the decoupling of basicity from nucleophilicity.
The Mechanism of Exclusion
-
Basicity (Thermodynamic): The proton (
) is the smallest electrophile. It can tunnel through the steric "picket fence" of bulky alkyl groups to bind with the nitrogen lone pair. Consequently, hindered amines remain strong bases ( ). -
Nucleophilicity (Kinetic): Carbon electrophiles (alkyl halides, carbonyls) are large. The steric bulk of the cyclohexyl ring(s) prevents the nitrogen lone pair from achieving the required orbital overlap (109.5° trajectory) for
attack.
Comparative Reactivity Data:
| Amine | pKa (Conj. Acid) | Nucleophilicity ( | Classification |
| Piperidine | 11.22 | 18.0 (High) | Strong Base / Strong Nucleophile |
| Cyclohexylamine | 10.64 | 13.5 (Moderate) | Strong Base / Good Nucleophile |
| Dicyclohexylamine | 11.25 | < 8.0 (Low) | Strong Base / Poor Nucleophile |
| 2,2,6,6-TMP | 11.10 | ~0 (Non-nucleophilic) | Non-Nucleophilic Base |
Note:
Part 3: Synthetic Methodologies
Standard alkylation (
Pathway A: Titanium(IV) Isopropoxide Reductive Amination
Why it works: Standard reductive amination (NaBH(OAc)3) relies on equilibrium formation of an iminium ion. With hindered amines, this equilibrium is unfavorable.
Pathway B: Buchwald-Hartwig Coupling
Why it works: For coupling hindered amines to aryl halides, steric bulk prevents oxidative addition/reductive elimination cycles with standard ligands. "Buchwald Ligands" (Dialkylbiarylphosphines) are engineered to create a mono-ligated Pd(0) species that is electron-rich enough to facilitate oxidative addition while being bulky enough to promote reductive elimination.
Figure 2: Synthetic decision tree. Selection of methodology depends strictly on the electrophile nature; standard Sn2 is excluded.
Part 4: Experimental Protocols
Protocol 1: Ti(OiPr)4-Mediated Reductive Amination
Best for: Synthesizing secondary hindered amines from ketones.
Reagents:
-
Ketone (1.0 equiv)
-
Hindered Primary Amine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: Absolute Ethanol or THF.
Workflow:
-
Complexation (Critical Step): In a flame-dried flask under Argon, combine the ketone, amine, and
neat (no solvent) or in minimal THF. Stir at ambient temperature for 6–12 hours.-
Why: The mixture will become viscous. This "aging" period allows the Ti to scavenge water and force the sterically disfavored imine formation.
-
-
Dilution: Dilute the viscous oil with absolute ethanol.
-
Reduction: Cool to 0°C. Add
portion-wise. (Caution: Hydrogen evolution). -
Workup: Quench with
(not water, to prevent Ti-gel formation). A white precipitate ( ) will form. Filter through Celite.
Protocol 2: Buchwald-Hartwig Coupling for Hindered Substrates
Best for: N-Arylation of hindered cyclohexylamines.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)[2]
-
Hindered Amine (1.2 equiv)[2]
-
Catalyst:
(1-2 mol%) -
Ligand: BrettPhos or RuPhos (2-4 mol%) (Specific for hindered amines).
-
Base:
(strong base required for activation). -
Solvent: Toluene or Dioxane.
Workflow:
-
Inert Environment: This reaction is
sensitive. Use a glovebox or strict Schlenk technique. -
Pre-catalyst formation: Mix Pd source and Ligand in solvent at RT for 5 mins to form the active
species. -
Heating: Heat to 80-100°C.
-
Note: Conversion is often driven by the "reductive elimination" step, which these bulky ligands accelerate.
-
Part 5: Applications in Drug Discovery[4][5]
Metabolic Stability (The "Teflon" Effect)
In medicinal chemistry, the cyclohexyl ring is often a metabolic "soft spot," susceptible to CYP450-mediated hydroxylation at C3 or C4. Steric hindrance mitigates this.[4]
-
Strategy: Introducing gem-dimethyl groups (e.g., 3,3-dimethylcyclohexyl) or using the amine itself as a block.
-
Mechanism: The steric bulk prevents the Heme-Iron-Oxo species of CYP450 from approaching the C-H bonds, extending half-life (
).
Radical Scavenging (TEMPO Analogues)
Sterically hindered amines are the precursors to Nitroxyl radicals (e.g., TEMPO).
-
Oxidation:
-
Stability: Unlike unhindered nitroxides which disproportionate, the bulky methyl groups at the
-positions of the ring (in 2,2,6,6-tetramethylpiperidine) kinetically prevent the radical from reacting with itself. These are vital as antioxidant additives and polymerization inhibitors.
References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Borohydride Reagents." Journal of the Chemical Society, Perkin Transactions 1. Link (Validation of Ti-mediated protocol).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Source for Ligand selection).
-
Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[5] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society. Link (Foundational text on A-values and conformational locking).
-
Mayr, H., et al. (2011). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research. Link (Quantification of nucleophilicity).
-
Maitland, J., et al. (2018). "Metabolic Stability and Analogue-Based Drug Discovery." Drug Metabolism Reviews. Link (Metabolic implications of cycloalkyl rings).
Sources
Conformational Dynamics of 2,4,4-Trimethylcyclohexan-1-amine: A Structural Guide
Topic: Conformational Analysis of 2,4,4-Trimethylcyclohexan-1-amine Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
The conformational analysis of this compound offers a textbook case study in steric arbitration . Unlike simple monosubstituted cyclohexanes governed by A-values, this molecule’s geometry is dictated by a "non-negotiable" steric clash: the syn-diaxial interaction between the C2-methyl and the C4-gem-dimethyl group.
This guide moves beyond basic chair flips to analyze the specific energetic penalties that force this molecule into a rigid conformational lock. We provide the thermodynamic rationale, predicted NMR signatures for isomer differentiation, and a validated synthetic pathway.
Structural Fundamentals & Stereochemical Nomenclature
The molecule consists of a cyclohexane ring substituted at positions 1, 2, and 4.
-
C1: Amine group (-NH
) -
C2: Methyl group (-CH
) -
C4: Gem-dimethyl group (-C(CH
) )
Because C4 is achiral (gem-dimethyl), the stereochemistry is defined solely by the relative configuration of C1 and C2.
-
Trans-isomer: The C1-Amine and C2-Methyl groups are on opposite faces of the ring.
-
Cis-isomer: The C1-Amine and C2-Methyl groups are on the same face of the ring.[1]
The "False Anchor" of Position 4
A common misconception is that the bulky gem-dimethyl group at C4 "locks" the ring. In reality, a gem-dimethyl group always places one methyl axial and one equatorial, regardless of the ring flip. Therefore, the C4 group itself has no intrinsic preference for one chair over the other.
The real conformational director is the interaction between C2 and C4.
Conformational Energy Landscape (In Silico & Thermodynamic)
To determine the bioactive or dominant conformation, we must calculate the energetic cost of the available chair forms. We utilize standard steric energy values derived from 1,3-diaxial interactions.[2]
The Governing Rule: The C2-C4 Clash
If the methyl group at C2 adopts an axial position, it projects into the same space as the axial methyl group at C4.
-
Interaction: 1,3-syn-diaxial Methyl-Methyl.
-
Energy Penalty: ~3.7 kcal/mol (severe steric clash).
Analysis of Isomers[1][3][4]
| Isomer | Conformer A | Conformer B | Dominant Conformer | Reason |
| Trans | 1e, 2e (Amine eq, Me eq) | 1a, 2a (Amine ax, Me ax) | 1e, 2e | Conformer B has the fatal C2(ax)-C4(ax) Me-Me clash. |
| Cis | 1a, 2e (Amine ax, Me eq) | 1e, 2a (Amine eq, Me ax) | 1a, 2e | Conformer B has the fatal C2(ax)-C4(ax) Me-Me clash. |
Thermodynamic Summary:
-
Trans-isomer: Exists almost exclusively as the diequatorial chair.
-
Cis-isomer: Exists almost exclusively as the C1-axial / C2-equatorial chair.
Note: The Cis isomer forces the amine group axial. While an axial -NH
incurs a penalty (A-value ~1.4 kcal/mol), this is far lower than the ~3.7 kcal/mol penalty of forcing the C2-methyl axial.
Visualization of Steric Logic
The following diagram illustrates the decision tree for conformational stability, highlighting the "Fatal Steric Clash" that filters out unstable conformers.
Caption: Logical flow determining the dominant conformer based on the avoidance of the high-energy C2-C4 methyl interaction.
Experimental Validation: NMR Spectroscopy
To distinguish the cis and trans isomers experimentally, we rely on
The Protocol
-
Solvent: Use Benzene-
rather than CDCl . Amine protons and ring protons often overlap in chloroform; the magnetic anisotropy of benzene typically resolves the axial/equatorial ring protons significantly better. -
Target Signal: The methine proton at C1 (H1).
Predicted Signatures
| Feature | Trans-Isomer (Dominant 1e, 2e) | Cis-Isomer (Dominant 1a, 2e) |
| H1 Position | Axial | Equatorial |
| H1 Neighbor (H2) | Axial (C2-Me is equatorial) | Axial (C2-Me is equatorial) |
| H1 Neighbor (H6) | One Axial, One Equatorial | One Axial, One Equatorial |
| Coupling ( | Large (~10–12 Hz) (Axial-Axial = 180° dihedral) | Small (~2–5 Hz) (Equatorial-Axial = 60° dihedral) |
| Multiplet Appearance | Wide triplet of doublets (td) or quartet-like. | Narrow multiplet or broad singlet-like. |
Diagnostic Rule: If the H1 signal shows a large coupling constant (>10 Hz), you have the Trans isomer. If H1 is narrow (<5 Hz), you have the Cis isomer.
Synthesis & Separation Methodology
The most robust route to this compound is the reductive amination of 2,4,4-trimethylcyclohexanone. This reaction typically yields a mixture of cis and trans isomers, requiring separation.
Step-by-Step Protocol
-
Reagents:
-
Substrate: 2,4,4-trimethylcyclohexanone (commercially available).
-
Amine Source: Ammonium acetate (NH
OAc) or Ammonia in MeOH. -
Reductant: Sodium cyanoborohydride (NaBH
CN) or Raney Nickel/H .
-
-
Procedure (Reductive Amination):
-
Dissolve ketone (10 mmol) and NH
OAc (100 mmol) in dry Methanol (50 mL). -
Add NaBH
CN (15 mmol) portion-wise. -
Stir at RT for 24h. Maintain pH ~6 (adjust with acetic acid if necessary).
-
Quench: Add conc. HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 12.
-
Extract: DCM (3x), dry over Na
SO , concentrate.
-
-
Separation (The Critical Step):
-
The cis and trans amines have different pKa values and steric environments, but column chromatography on silica (using DCM/MeOH/NH
OH) is often sufficient. -
Derivatization (Optional): If separation is difficult, convert the crude amine mixture to the N-Boc or N-Acetyl derivatives. The polarity difference between the cis-amide and trans-amide is usually much larger than the free amines, allowing easy silica separation. Hydrolyze (TFA or HCl) to recover pure amine isomers.
-
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia, 6, 316–320. Link (Foundational paper establishing the principles of conformational analysis).
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15. Link (Source of the Karplus equation for NMR coupling).
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link (Detailed discussion on 1,3-diaxial strain energies).
-
Booth, H., & Everett, J. R. (1980).[5] The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 255-259.[5] Link (Source for specific methyl A-values).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2- enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Production of Trimethylcyclohexylamine via Catalytic Hydrogenation: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the synthesis of trimethylcyclohexylamine through the catalytic hydrogenation of trimethylaniline. Addressed to researchers, scientists, and professionals in drug development, this guide details various catalytic systems, including those based on ruthenium, rhodium, and nickel. It offers in-depth protocols, discusses the underlying chemical principles, and presents methods for the analysis and characterization of the resulting isomeric products. The aim is to furnish a robust framework for optimizing reaction conditions to achieve high yields and desired stereoselectivity.
Introduction and Theoretical Background
The catalytic hydrogenation of aromatic amines is a fundamental transformation in organic synthesis, providing a direct route to valuable cycloaliphatic amines.[1] Trimethylcyclohexylamine, a key intermediate in the pharmaceutical and chemical industries, is primarily produced through the hydrogenation of trimethylaniline. This process involves the reduction of the aromatic ring, a thermodynamically favorable but kinetically challenging reaction that necessitates the use of a catalyst.[2][3]
The choice of catalyst is paramount and significantly influences the reaction's efficiency, selectivity, and the isomeric distribution of the final product. Noble metal catalysts, such as ruthenium and rhodium, are highly active for the hydrogenation of aromatic rings.[4][5][6] Nickel-based catalysts, particularly Raney® Nickel, offer a cost-effective alternative, though they may require more stringent reaction conditions.[7][8][9]
The hydrogenation of substituted anilines, like trimethylaniline, results in a mixture of cis and trans stereoisomers. The ratio of these isomers is influenced by the catalyst, solvent, temperature, and pressure. Understanding and controlling the stereochemical outcome is often a critical aspect of the synthesis.
Catalytic Systems for Trimethylaniline Hydrogenation
The selection of an appropriate catalyst is the most critical decision in developing a successful hydrogenation process. This section reviews the most effective catalytic systems.
Ruthenium-Based Catalysts
Ruthenium catalysts are highly effective for the hydrogenation of anilines, often providing good yields and selectivity under relatively mild conditions.[6] Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C) or ruthenium dioxide (RuO2), are commonly employed.[10] The addition of promoters or the use of specific ligands can further enhance catalyst performance.[1]
Key Advantages of Ruthenium Catalysts:
-
High activity for aromatic ring hydrogenation.[6]
-
Can operate under moderate temperature and pressure.
-
Good selectivity towards the desired cyclohexylamine.
Rhodium-Based Catalysts
Rhodium is another highly active metal for the hydrogenation of aromatic compounds.[4][5] Rhodium on carbon (Rh/C) and rhodium oxide (Rh2O3) are frequently used heterogeneous catalysts.[4][11] Homogeneous rhodium catalysts, often featuring chiral ligands, can be employed for asymmetric hydrogenation, although this is less common for this specific transformation.[12]
Key Advantages of Rhodium Catalysts:
-
Excellent activity, often exceeding that of other platinum group metals.[5]
-
Potential for high stereoselectivity.[13]
Nickel-Based Catalysts
Nickel catalysts, particularly Raney® Nickel, are widely used in industrial-scale hydrogenations due to their lower cost compared to noble metals.[7][8] While effective, they typically require higher temperatures and pressures to achieve comparable activity to ruthenium or rhodium.[7] Nickel catalysts can also be susceptible to deactivation.[7]
Key Advantages of Nickel Catalysts:
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of trimethylaniline using different catalytic systems.
General Experimental Workflow
The general workflow for the catalytic hydrogenation of trimethylaniline is depicted below. This process involves reactor setup, reaction execution under controlled conditions, and subsequent product isolation and purification.
Figure 2. Analytical workflow for product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for analyzing the reaction mixture. It allows for the separation of the starting material, product isomers, and any byproducts.
-
Column Selection: A non-polar capillary column is typically effective for separating the isomers of trimethylcyclohexylamine. [14]* Identification: The mass spectrometer provides fragmentation patterns that can confirm the identity of the product and any impurities. The different isomers will have very similar mass spectra but will be distinguished by their retention times. [14]* Quantification: The relative peak areas in the gas chromatogram can be used to determine the conversion of the starting material and the ratio of the cis and trans isomers of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to differentiate between the cis and trans isomers.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial orientations.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also be distinct for the cis and trans isomers.
-
Advanced Techniques: 2D NMR techniques such as COSY and NOESY can be used for unambiguous assignment of the stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
For certain applications, the separation of enantiomers of a specific isomer may be necessary. Chiral HPLC is the standard method for this purpose. [15][16]
-
Chiral Stationary Phase: A column with a chiral stationary phase is used to selectively interact with the different enantiomers, leading to their separation.
-
Enantiomeric Excess (ee): The relative peak areas of the enantiomers are used to calculate the enantiomeric excess of the product.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters and outcomes for the different catalytic systems discussed. These values are indicative and may vary depending on the specific reaction setup and substrate.
| Catalyst | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Key Observations |
| 5% Ru/C | 100 - 150 | 50 - 100 | 85 - 95 | High activity and good selectivity. [10] |
| 5% Rh/C | 80 - 120 | 30 - 80 | 90 - 98 | Very high activity, often under milder conditions. [4] |
| Raney® Ni | 150 - 200 | 100 - 150 | 70 - 90 | Cost-effective but requires more forcing conditions. [7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient hydrogen pressure or temperature- Presence of catalyst poisons | - Use fresh or pre-activated catalyst- Increase temperature and/or pressure within safe limits- Ensure high purity of starting materials and solvent |
| Poor selectivity (formation of byproducts) | - Reaction temperature too high- Inappropriate catalyst choice | - Lower the reaction temperature- Screen different catalysts (e.g., switch from Ni to Ru or Rh) |
| Inconsistent cis/trans ratio | - Variations in reaction temperature or pressure- Different solvent | - Maintain strict control over reaction parameters- Investigate the effect of different solvents on stereoselectivity |
| Catalyst deactivation | - Sintering of metal particles at high temperatures- Poisoning by impurities | - Operate at the lowest effective temperature- Purify starting materials and solvents |
Conclusion
The catalytic hydrogenation of trimethylaniline is a versatile and efficient method for the production of trimethylcyclohexylamine. The choice of catalyst—ruthenium, rhodium, or nickel—is a critical factor that influences reaction conditions, yield, and stereoselectivity. Ruthenium and rhodium catalysts offer high activity under milder conditions, while Raney® Nickel provides a more economical option for large-scale synthesis. Careful control of reaction parameters and thorough analysis of the product are essential for achieving optimal results. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and professionals to successfully implement and optimize this important chemical transformation.
References
- Catalytic Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017, June 9). RSC Publishing.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021, January 30). Chemical Engineering Transactions.
- Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. (n.d.). PrepChem.com.
- Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. (2006, November 15). The Journal of Organic Chemistry - ACS Publications.
- Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. (n.d.). Industrial & Engineering Chemistry Product Research and Development - ACS Publications.
- Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.).
- Hydrogen. (n.d.). Organic Chemistry Portal.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 5). MDPI.
- Production Of Aromatic Amines. (2025, September 22). Chemcess.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry.
- Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. (2025, August 6). ResearchGate.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry (RSC Publishing).
- Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021, March 1). Organic Process Research & Development - ACS Publications.
- Raney nickel catalysis used in hydrogenation of aromatic amines. (n.d.). Google Patents.
- (PDF) HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021, May 20). ResearchGate.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.
- An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers. (n.d.). Benchchem.
- Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts. (n.d.). ResearchGate.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine. (n.d.). Google Patents.
- Ruthenium Catalysts. (n.d.). Alfa Chemistry.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.).
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
- Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. (2016, February 9). PMC.
- Electrochemical Nickel-Catalyzed Hydrogenation. (2024, May 27). PubMed.
- Synthesis of Amines. (2025, September 15). Fiveable.
- Selected milestones in homogeneous ruthenium-catalyzed hydrogenation... (n.d.). ResearchGate.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. (2021, July 15).
- Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. (2019, May 15). MDPI.
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (n.d.). OSTI.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022, November 30). MDPI.
- Study on the selective hydrogenation of isophorone. (2021, January 22). PMC - NIH.
- Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article). (n.d.). ETDEWEB - OSTI.GOV.
- Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
- Hydrogenation Reactions with Heterobimetallic Complexes. (n.d.). PMC - NIH.
- Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine. (n.d.). New Journal of Chemistry (RSC Publishing).
- DE3375011D1 - Raney nickel catalysis used in hydrogenation of aromatic amines. (n.d.). Google Patents.
- Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. (n.d.). Chemical Science (RSC Publishing).
- Stereoselective hydrogenation of aromatic alkynes using water, triethylsilane, or methanol, mediated and catalyzed by Ni(0) complexes. (2009, January 5). PubMed.
- Industrial Hydrogenation Plants for API Production & Pharmaceutical Manufacturing. (n.d.).
- US4384142A - Production of cyclohexylamine. (n.d.). Google Patents.
- A new route to N-aromatic heterocycles from the hydrogenation of diesters in the presence of anilines. (2017, August 8). Semantic Scholar.
- Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
- Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Fo. (2006, May 26).
- Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (n.d.). PubMed.
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- 3. fiveable.me [fiveable.me]
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- 5. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source [mdpi.com]
- 6. alfachemic.com [alfachemic.com]
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- 8. Bot Verification [rasayanjournal.co.in]
- 9. EP0091028A2 - Raney nickel catalysis used in hydrogenation of aromatic amines - Google Patents [patents.google.com]
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- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
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- 16. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyurethane chain extension using 2,4,4-Trimethylcyclohexan-1-amine
Application Note: Precision Molecular Weight Control in Polyurethane Synthesis using 2,4,4-Trimethylcyclohexan-1-amine
Part 1: Executive Summary & Scientific Rationale
Subject: Utilization of this compound (TMCHA) as a Sterically Hindered Chain Terminator.
Core Directive: In the synthesis of high-performance Polyurethanes (PU) and Polyurea (PUa), "Chain Extension" is the critical step determining the hard-segment architecture.[1] While diamines (e.g., IPDA, DETDA) extend the chain, This compound —a cycloaliphatic monoamine—serves a distinct, critical role. It is not a chain extender in the traditional sense (which requires difunctionality); rather, it is a precision chain terminator used during the extension phase.
Why use this compound?
-
Steric Control: The methyl substitution at the C2 position (adjacent to the amine) provides steric hindrance, moderating the reaction kinetics with isocyanates compared to linear amines. This allows for better "pot life" management during mixing.
-
Hard Segment Compatibility: Unlike aliphatic chain terminators (e.g., dibutylamine), the cyclohexane ring of TMCHA integrates seamlessly into the hard segment domains, maintaining high Glass Transition Temperature (
) and modulus. -
Molecular Weight Regulation: Precise dosing caps the polymer chains, preventing runaway viscosity and ensuring batch-to-batch reproducibility in rheological properties.
Part 2: Chemical Profile & Mechanism
Chemical Identity:
-
CAS: 1375982-88-9 (or stereoisomer variants)
-
Functionality:
(Monoamine) -
Role: Chain Terminator / End-Capper
Mechanistic Pathway: In a standard Pre-polymer method, the system contains NCO-terminated pre-polymers.
-
Extension (Growth): Diamines react with two NCO groups, linking chains.
-
Termination (Control): TMCHA reacts with a single NCO group, forming a terminal Urea moiety and stopping chain growth.
Figure 1: Competitive reaction pathway showing the divergence between chain extension (green) and chain termination (red) mediated by TMCHA.
Part 3: Experimental Protocol
Application: Synthesis of Solvent-Based Polyurethane-Urea Dispersions (PUD) or Cast Elastomers.
Materials Preparation
| Component | Role | Specifications |
| Pre-polymer | Backbone | NCO% = 2.5 - 4.0% (e.g., MDI/PTMEG based) |
| IPDA / EDA | Chain Extender | Amine Value ~330-650 mg KOH/g |
| 2,4,4-TMCHA | Terminator | Purity >98%, Moisture <0.1% |
| Solvent | Medium | DMAc or DMF (Anhydrous) |
Stoichiometric Calculations (The "Amine Balance")
To achieve a target Molecular Weight (MW), the ratio of Extender to Terminator is vital.
Let
The total amine equivalents (
-
Targeting High MW: Use 95-98% Extender / 2-5% TMCHA.
-
Targeting Low Viscosity: Use 85-90% Extender / 10-15% TMCHA.
Step-by-Step Synthesis Workflow
Step 1: Pre-polymer Dissolution
-
Charge the NCO-terminated pre-polymer into a reactor equipped with a mechanical stirrer and nitrogen blanket.
-
Dilute with anhydrous solvent (DMAc/DMF) to 20-30% solids.
-
Equilibrate temperature to 25°C . (Note: Keep cool to control the exothermic amine reaction).
Step 2: Preparation of the "Extension Cocktail" Critique: Adding amines directly can cause localized gelation. Always pre-dissolve amines.
-
In a separate vessel, mix the Chain Extender (e.g., IPDA) and 2,4,4-TMCHA .
-
Dilute this amine mixture with solvent (1:5 ratio).
-
Why mix them? Co-feeding ensures a statistical distribution of end-caps, preventing some chains from terminating too early while others grow infinitely.
Step 3: Controlled Addition (The Drop-wise Phase)
-
Increase stirrer speed to create a vortex (high shear is essential).
-
Add the Amine Cocktail drop-wise over 30-45 minutes .
-
Monitor bulk viscosity.
-
Observation: Viscosity will rise as urea linkages form.
-
Checkpoint: If viscosity spikes too early, pause addition and increase solvent.
-
Step 4: Verification
-
FTIR Analysis: Monitor the disappearance of the NCO peak (
). -
Reaction is complete when NCO peak is undetectable.
Part 4: Data Analysis & Troubleshooting
Impact of TMCHA Concentration on Polymer Properties
| TMCHA Content (mol% of Total Amine) | Solution Viscosity (cP) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% (Control) | >50,000 (Gel risk) | 65.0 | 450 |
| 2.5% | 25,000 (Stable) | 62.5 | 480 |
| 5.0% | 12,000 (Flowable) | 55.0 | 550 |
| 10.0% | 4,000 (Low) | 35.0 | 700 |
Interpretation: Increasing 2,4,4-TMCHA reduces molecular weight (lower viscosity) and tensile strength, but increases elongation. This allows the formulator to "dial in" the modulus.
Troubleshooting Guide
-
Problem: Solution turns cloudy/white.
-
Cause: Phase separation or moisture contamination.
-
Fix: Ensure 2,4,4-TMCHA is dry; increase solvent polarity.
-
-
Problem: Viscosity does not build up.
-
Cause: Too much TMCHA (Over-termination).
-
Fix: Check stoichiometry. Ensure you are not treating TMCHA as a diamine in calculations.
-
Part 5: References
-
Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press. (Standard reference for NCO-Amine kinetics and chain termination principles).
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound.[2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from
-
Clemitson, I. R. (2015). Castable Polyurethane Elastomers.[1] CRC Press. (Detailed protocols on amine curatives and stoichiometry).
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. 134734-59-1|rel-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 3. 887336-05-2|(R)-1-(Adamantan-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 4. 383185-92-0|1,3,3-Trimethylcyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 5. cis-(1S,2R)-2,4,4-trimethylcyclohexan-1-amine | C9H19N | CID 15093053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-ethyl-2,4,4-trimethylcyclohexan-1-amine | C11H23N | CID 81301741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1375982-88-9 [sigmaaldrich.com]
- 8. PubChemLite - UGNHWQCRWIYFFU-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 9. 1932009-32-9|(1S,2S)-2,4,4-trimethylcyclohexan-1-amine| Ambeed [ambeed.com]
Precision Stoichiometry in Amine-Epoxy Networks: Calculation, Optimization, and Validation
Introduction: The Criticality of Network Topology
In the development of high-performance thermosets—whether for structural composites, medical device potting, or hydrogel drug delivery systems—the macroscopic properties of the material are strictly dictated by its microscopic network topology. Unlike thermoplastic processing, where properties are largely inherent to the polymer chain, amine-epoxy systems rely on in situ chemical synthesis during the molding process.
The formation of a thermoset network is driven by the step-growth polymerization between the oxirane ring (epoxide) and active amine hydrogens. Stoichiometry —the precise molar balance between these reactive groups—is the single most critical variable controlling crosslink density (
Why This Matters for Drug Development & Biomedical Applications: In biomedical contexts, "close enough" is a failure mode.
-
Excess Amine: Leads to plasticization (low modulus), hydrophilicity, and critically, cytotoxicity due to leachable unreacted amines.
-
Excess Epoxy: Results in brittle networks and potential post-cure aging as unreacted oxiranes slowly hydrolyze or react with environmental nucleophiles.
This guide provides a rigorous framework for calculating, validating, and optimizing these ratios.
The Chemical Mechanism[1]
To calculate the ratio, one must understand the consumption of functional groups. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the methylene carbon of the oxirane ring.
Mechanism Visualization
Figure 1: Step-growth polymerization mechanism. A primary amine contains two active hydrogens, allowing it to react with two epoxide groups, forming a crosslink point.
The Mathematical Framework
The industry standard for calculation relies on Equivalent Weights , not Molecular Weights. This normalizes the calculation regardless of the oligomer size.
Key Definitions
-
EEW (Epoxy Equivalent Weight): The mass of resin (in grams) containing 1 mole of epoxide groups.
-
Formula:
-
-
AHEW (Amine Hydrogen Equivalent Weight): The mass of hardener (in grams) containing 1 mole of active amine hydrogens.[1]
-
Formula:
-
Note: A primary amine group (-NH2) has
. A secondary amine (-NH-) has . A tertiary amine has (catalytic only).
-
The Stoichiometric Ratio (phr)
The mixing ratio is typically expressed as phr (parts per hundred resin).
Example Calculation:
-
Resin: DGEBA (Diglycidyl ether of bisphenol A).
. Functionality = 2.- g/eq.
-
Hardener: IPDA (Isophorone Diamine).
. Two primary amines 4 Active Hydrogens.- g/eq.
-
Calculation:
-
Result: Mix 25.05g of IPDA for every 100g of DGEBA.
-
Protocol: Analytical Validation of Equivalent Weights
Do not rely solely on the manufacturer's Certificate of Analysis (CoA) for critical applications. Resins can oligomerize over time (increasing EEW), and amines can absorb moisture (altering effective weight).
Protocol A: Determination of EEW (Titration)
Standard Reference: ASTM D1652
Objective: Quantify the exact epoxide content to refine the stoichiometry.
Reagents:
-
Perchloric acid (0.1 N) in glacial acetic acid.
-
Tetraethylammonium bromide (TEAB).
-
Crystal Violet indicator (or potentiometric titrator).
-
Solvent: Dichloromethane (DCM) or Chlorobenzene.
Workflow:
-
Sample Prep: Weigh 0.4–0.6g of epoxy resin (
) into a flask with 0.1mg precision. -
Dissolution: Dissolve in 10-15 mL of solvent. Add 10 mL of TEAB solution.
-
Titration: Titrate with 0.1 N Perchloric acid until the solution shifts from blue-green to stable green (or potentiometric endpoint). Record volume (
). -
Calculation:
(Where N is the normality of the acid)
Protocol: Stoichiometric Mixing and Curing[3]
Once the true EEW and AHEW are established, use this protocol to generate the network.
Workflow Visualization
Figure 2: The validated workflow for processing amine-epoxy systems.
Step-by-Step Procedure
-
Environment Control: Maintain relative humidity < 50%. Amine hardeners are hygroscopic; absorbed water acts as a plasticizer and can cause "amine blush" (carbmatization).
-
Weighing: Always mix by weight , not volume. Use a balance with 0.01g resolution.
-
Target: 100g Resin +
g Hardener (calculated phr).
-
-
Mixing:
-
Manual: Scrape sides and bottom of the cup. Transfer to a second clean cup and mix again ("Double-cup method") to ensure no unmixed material remains on the walls.
-
Planetary Mixer (Recommended): 2000 RPM for 1-2 minutes.
-
-
Degassing: Apply vacuum (-29 inHg) for 5–10 minutes. Watch for "boil-up" and throttle vacuum if necessary. Break vacuum with dry nitrogen.
-
Cure Profile:
-
Gelation (Stage A): Cure at
(e.g., Room Temp or 60°C) to set the shape. -
Vitrification (Stage B): Post-cure at
(e.g., 120°C) for 2 hours. This ensures 100% conversion of functional groups. -
Note: Without the post-cure, the material remains in a vitrified (glassy) state with unreacted groups trapped in the lattice.
-
Optimization & Troubleshooting
When should you deviate from 1:1 stoichiometry?
| Scenario | Stoichiometry Adjustment | Effect on Properties | Risk Factor |
| Ideal Network | 1:1 Ratio (100% phr) | Max | None. |
| Toughness Required | Excess Epoxy (105-110% Stoich) | Slightly lower | Unreacted epoxies may react over years (aging). |
| Flexibility Required | Excess Amine (110-120% Stoich) | Lower | High Toxicity Risk. Unreacted amines leach out. Poor acid resistance. |
| Adhesion Promotion | Slight Excess Amine | Improves wetting on certain substrates. | Amine blush (surface stickiness/whitening). |
Diagnostic Check: If the cured material is "tacky" on the surface:
-
Check Ratio: Likely excess amine or incomplete mixing.
-
Check Humidity: Amine reacted with CO2/H2O in the air (Blushing).
-
Check Cure Temp: Cure temperature was too low; material vitrified before reaction completion.
References
-
ASTM International. (2019).[2] ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[2][3] West Conshohocken, PA. [Link]
-
ASTM International. (2007). ASTM D2073 Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method (Withdrawn).[4][5][6][7][Link]
- Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker.
-
Huntsman Advanced Materials. (2022). Epoxy Curing Agents - Part 1: Amines.[8] Polymer Innovation Blog. [Link]
-
ThreeBond Technical News. (1990). Curing Agents for Epoxy Resin.[8][9][10][11][12][13][14] ThreeBond Co., Ltd. [Link]
Sources
- 1. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D2073 | Materials Characterization Services [mat-cs.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. intertekinform.com [intertekinform.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. scribd.com [scribd.com]
- 10. Building blocks for formulators - Selector guide | PDF [slideshare.net]
- 11. Epoxy resins | ThreeBond Group [threebond.co.jp]
- 12. scribd.com [scribd.com]
- 13. Products - Huntsman [products.huntsman.com]
- 14. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4-Trimethylcyclohexan-1-amine
Welcome to the technical support guide for the synthesis of 2,4,4-Trimethylcyclohexan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving reaction yield and product purity.
The primary and most direct route to this compound is the reductive amination of its corresponding ketone, 2,4,4-Trimethylcyclohexanone[1]. This guide will focus on troubleshooting this critical transformation.
Frequently Asked Questions (FAQs)
Section 1: Starting Materials & Reagents
Question: My reaction yield is consistently low. Could the quality of my 2,4,4-Trimethylcyclohexanone be the issue?
Answer: Absolutely. The purity of the starting ketone is paramount. Impurities can interfere with catalyst activity or introduce side reactions.
-
Common Impurities: The starting material can sometimes contain isomeric impurities or residual solvents from its own synthesis. One potential impurity could be 2-formyl-2,4,4-trimethylcyclopentanone, a rearrangement product[2].
-
Validation Protocol: We recommend verifying the purity of your 2,4,4-Trimethylcyclohexanone via Gas Chromatography (GC) or ¹H NMR before use. A purity of >98% is advisable for optimal results. If impurities are detected, consider purification by fractional distillation under reduced pressure.
Question: What is the best aminating and reducing agent combination for this synthesis?
Answer: The "best" combination depends on your scale, available equipment, and safety constraints. The two most common approaches are the Leuckart-Wallach reaction and catalytic reductive amination.
-
Leuckart-Wallach Reaction: This classical method uses ammonium formate or formamide, which act as both the nitrogen source and the reducing agent[3][4]. It is a cost-effective, one-pot procedure but often requires high temperatures (120-180 °C), which can lead to side products[4][5]. Using ammonium formate generally gives better yields than formamide alone[4].
-
Catalytic Reductive Amination: This approach involves two main steps: the formation of an imine intermediate, followed by its reduction.
-
Hydrogenation: Using ammonia (as aqueous or gas) and a metal catalyst (e.g., Rh-Ni, Pd/C, Raney Nickel) with H₂ gas is a clean and efficient method. Recent studies on similar ketones show that bimetallic catalysts like NiRh/SiO₂ can achieve very high conversion (>99%) and selectivity under relatively mild conditions (e.g., 100 °C, 2-4 bar H₂)[6].
-
Hydride Reagents: For lab-scale synthesis, using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective. NaBH₃CN is particularly useful because it selectively reduces the iminium ion in the presence of the unreacted ketone, preventing the formation of 2,4,4-trimethylcyclohexanol as a major byproduct[7][8].
-
Section 2: Reaction Conditions & Side Products
Question: I am observing a significant amount of a byproduct with a hydroxyl group. What is it and how can I prevent its formation?
Answer: This byproduct is almost certainly 2,4,4-trimethylcyclohexanol, resulting from the direct reduction of the starting ketone. This is a common issue when using strong, non-selective reducing agents or improper reaction sequencing.
-
Causality: This occurs when the reducing agent reacts with the ketone's carbonyl group faster than the amine attacks to form the imine. This is especially prevalent with powerful hydrides like sodium borohydride (NaBH₄) if the imine is not pre-formed.
-
Prevention Strategy:
-
Use a Selective Reductant: Switch to sodium cyanoborohydride (NaBH₃CN). Its reduced reactivity allows the equilibrium to favor imine formation before reduction occurs[8].
-
Two-Step Procedure: First, form the imine by reacting 2,4,4-trimethylcyclohexanone with ammonia (or an ammonia source) in a suitable solvent, often with a dehydrating agent (like molecular sieves or a Dean-Stark trap) to drive the reaction forward. Once imine formation is confirmed (e.g., by IR or NMR), then add the reducing agent.
-
Catalytic Approach: In catalytic hydrogenations, the relative pressures of ammonia and hydrogen can be optimized. A higher partial pressure of ammonia favors imine formation over direct ketone hydrogenation[6].
-
Question: My final product seems to be a mixture of primary and secondary amines. How can I improve selectivity for the primary amine?
Answer: The formation of the secondary amine, bis(2,4,4-trimethylcyclohexyl)amine, occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.
-
Causality: This is a classic issue in reductive aminations[9]. The product amine is often as, or more, nucleophilic than the ammonia used as the nitrogen source.
-
Prevention Strategy:
-
Excess Ammonia: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source. This statistically favors the reaction of the ketone with ammonia over the product amine. When using aqueous ammonia or ammonium salts, a molar excess of 5-10 equivalents is recommended.
-
Controlled Addition: A slow, controlled addition of the ketone to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, thereby disfavoring the secondary reaction pathway.
-
Section 3: Work-up & Purification
Question: How do I effectively isolate and purify this compound from the reaction mixture?
Answer: The basic nature of the amine product is key to its purification. A standard acid-base extraction is the most effective initial step.
-
Step 1: Quenching & Initial Extraction: After the reaction is complete, carefully quench any remaining reducing agent. Dilute the mixture with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Step 2: Acid Wash: Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The desired amine will be protonated and move into the aqueous layer, while unreacted ketone, the alcohol byproduct, and other neutral organic impurities will remain in the organic layer.
-
Step 3: Basification & Final Extraction: Separate the acidic aqueous layer and cool it in an ice bath. Make it strongly basic (pH > 12) by slowly adding a concentrated base like NaOH or KOH. This deprotonates the ammonium salt, liberating the free amine.
-
Step 4: Product Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent.
-
Step 5: Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Step 6: Final Purification: The crude amine can be further purified by fractional distillation under vacuum. For obtaining high-purity material, crystallization of a salt (like the hydrochloride) can be an effective method to remove minor impurities, including cis/trans isomers if present[10].
Troubleshooting Guide: Diagnosing Low Yield
Low yield is the most common complaint in this synthesis. Use the following decision tree to diagnose and resolve the underlying issue.
Comparative Analysis & Experimental Protocols
Table 1: Comparison of Common Reductive Amination Methods
| Method | Reagents | Typical Temp. | Advantages | Disadvantages |
| Leuckart-Wallach | Ketone, Ammonium Formate | 160-180 °C | One-pot, inexpensive reagents.[4][11] | High temperatures, potential for side reactions, intermediate N-formyl product requires hydrolysis.[3][5] |
| Catalytic Hydrogenation | Ketone, NH₃, H₂, Metal Catalyst (e.g., NiRh/SiO₂) | 80-120 °C | High atom economy, clean reaction, high yields possible.[6] | Requires specialized high-pressure equipment, catalyst cost. |
| Hydride Reduction | Ketone, NH₃/NH₄Cl, NaBH₃CN | 25-50 °C | Mild conditions, high selectivity, suitable for lab scale, avoids alcohol byproduct.[8] | Stoichiometric waste, toxicity of cyanide, reagent cost. |
Protocol 1: Reductive Amination using Sodium Cyanoborohydride (Lab Scale)
This protocol is optimized for selectivity and is suitable for gram-scale synthesis in a standard laboratory setting.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,4-trimethylcyclohexanone (1.0 eq) and ammonium acetate (5-10 eq) in methanol (approx. 5-10 mL per gram of ketone).
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and the reaction may evolve gas. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the disappearance of the starting ketone using TLC or GC analysis.
-
Work-up:
-
Slowly add 2 M HCl to the reaction mixture until the pH is ~2 to destroy excess NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove neutral impurities.
-
Basify the aqueous layer to pH > 12 with 6 M NaOH while cooling in an ice bath.
-
Extract the product with diethyl ether (3x).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by vacuum distillation.
References
-
Grokipedia. Leuckart reaction. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone | Download Table. [Link]
-
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
Google Patents. (2005, June 17). Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. [Link]
-
ResearchGate. (2026, February 12). (PDF) ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. [Link]
-
Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
NIH. enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Beilstein Journals. (2017, April 19). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]
-
Pharmaceutical Technology. (2026, January 29). Meeting Challenges in Asymmetric Synthesis. [Link]
-
Organic Syntheses. 2,4,4-trimethylcyclopentanone. [Link]
-
The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
PubChem. 2,4,4-Trimethylcyclohexanone. [Link]
Sources
- 1. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation During Amine Hydrogenation
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Selective Amine Synthesis via Heterogeneous Hydrogenation
Executive Summary
You are encountering selectivity issues during the hydrogenation of nitriles, nitro compounds, or imines. The formation of secondary/tertiary amines (coupling) or the loss of sensitive functional groups (dehalogenation) are the primary failure modes. This guide provides mechanistic insights and self-validating protocols to restore selectivity.
Module 1: The "Coupling" Phenomenon (Nitriles to Primary Amines)
The Problem:
You are hydrogenating a nitrile (
The Mechanism (Why it fails): Contrary to intuition, secondary amines are not formed by the reaction of two primary amine molecules. They form via the condensation of the primary amine product with the intermediate aldimine .
-
Step 1: Nitrile is partially reduced to an Aldimine (
). -
Step 2: The Aldimine is reduced to the Primary Amine .
-
The Failure Path: The newly formed Primary Amine attacks a neighboring unreduced Aldimine, eliminating ammonia to form a secondary imine, which is then hydrogenated to a Secondary Amine .
Visualizing the Pathway:
Figure 1: The bifurcation of nitrile hydrogenation.[1] The "Coupling Mechanism" (red box) competes with the desired reduction pathway.
Corrective Protocol: Ammonia Suppression Strategy To prevent the Primary Amine from attacking the Aldimine, you must shift the equilibrium.
-
The Fix: Add anhydrous Ammonia (
) or Ammonium Hydroxide to the reaction mixture. -
Why it works: According to Le Chatelier’s principle, excess ammonia forces the equilibrium of the condensation step backward, preventing the elimination of
and stabilizing the primary amine.
Catalyst Selection:
| Catalyst | Selectivity for Primary Amines | Notes |
|---|---|---|
| Raney Cobalt | High | The gold standard for nitriles. Kinetic studies show Co has lower activity for the condensation step than Ni. |
| Raney Nickel | Moderate | Requires
Module 2: Preventing Dehalogenation (Nitro Reduction)
The Problem:
You are reducing a nitro group (
The Mechanism: Palladium (Pd) is an excellent catalyst for hydrogenolysis. It readily inserts into Carbon-Halogen bonds, especially aryl-iodides and bromides, facilitating their replacement with hydrogen.
Corrective Protocol: Catalyst Switching Do not use standard Pd/C for halonitroarenes if dehalogenation is observed.
Recommended Workflow:
-
Primary Choice: Sulfided Platinum on Carbon (Pt(S)/C)
-
Why: Sulfur poisons the highly active sites responsible for C-X bond cleavage but leaves the sites required for
reduction active. -
Usage: 1-5 mol% loading. Works well at mild pressures (1-5 bar).
-
-
Alternative: Raney Nickel
-
Raney Ni is kinetically slower at dehalogenation than Pd/C but can still cause it under forcing conditions.
-
-
Additive Strategy (If you must use Pd):
-
Add an acidic inhibitor (e.g.,
) or use a vanadium-doped catalyst to modify electronic properties, though this is less reliable than using Pt(S)/C.
-
Module 3: Experimental Protocols
Protocol A: High-Selectivity Nitrile Hydrogenation (Raney Co)
Target: Primary Amine from Aliphatic Nitrile[2]
-
Preparation: Charge the autoclave with the nitrile substrate dissolved in Methanol (MeOH).
-
Note: Avoid acetone or aldehydes as solvents; they will alkylate your amine.
-
-
Catalyst Loading: Add Raney Cobalt (approx. 5-10 wt% relative to substrate).
-
Safety: Raney metals are pyrophoric.[3] Keep wet/under solvent at all times.
-
-
Additive: Add Liquid Ammonia (approx. 2-5 equivalents).
-
Alternative: If liquid
is unavailable, saturate the MeOH with gaseous or use concentrated .
-
-
Pressurization: Purge 3x with
, then 3x with . Pressurize to 30-50 bar . -
Reaction: Heat to 80-100°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Workup: Filter catalyst under inert atmosphere. Evaporate solvent and excess ammonia.
Protocol B: Selective Nitro Reduction (Halogen Retention)
Target: Halo-aniline from Halo-nitroarene[4]
-
Catalyst: Use 5% Pt(S)/C (Sulfided Platinum).
-
Solvent: THF or EtOAc. Avoid MeOH if transesterification is a risk, but generally MeOH is acceptable.
-
Conditions: mild pressure (1-5 bar ) and temperature (RT to 50°C ).
-
Monitoring: Monitor via HPLC. Stop immediately upon consumption of starting material to prevent over-reduction.
Troubleshooting & FAQ
Q1: My reaction stalls at 80% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Product Inhibition (Poisoning). The amine product is binding strongly to the catalyst surface, blocking active sites.
-
Fix:
-
Increase temperature slightly to promote desorption.
-
Use a higher pressure to increase surface hydrogen concentration.
-
Check for poisons: Thiophenes or sulfur in your solvent/substrate will permanently kill Raney Ni/Co.
-
Q2: The product is green/blue after filtration.
-
Diagnosis: Metal Leaching.[3] The amine product (a good ligand) has complexed with the Ni or Co.
-
Fix:
-
Wash the organic phase with a chelating agent (e.g., EDTA solution) or dilute ammonia water.
-
Pass the crude solution through a scavenger resin (e.g., QuadraPure™) before crystallization.
-
Q3: Can I use acid instead of ammonia for nitriles?
-
Answer: Yes, but with caveats. Running the reaction in acetic acid or with HCl traps the primary amine as an ammonium salt (
), which cannot attack the imine. -
Drawback: This is corrosive to equipment and requires a neutralization step during workup. Ammonia is generally cleaner for scale-up.
Decision Matrix: Catalyst Selection
Figure 2: Rapid decision tree for catalyst selection based on substrate functionality.
References
-
Mechanism of Nitrile Hydrogen
- Source: Hegedus, L. (2005).
- Relevance: Establishes the imine-coupling mechanism and the superiority of Cobalt over Nickel for primary amine selectivity.
-
URL:
-
Suppression of Secondary Amines
-
Source: Kukula, P., et al. (2004).[5] Chemoselective Hydrogenation of
-Unsaturated Nitriles. Advanced Synthesis & Catalysis. - Relevance: Details the effect of ammonia concentration on suppressing secondary amine form
-
URL:
-
-
Selective Nitro Reduction (Dehalogen
-
C
- Source: ACS Publications. (2020).
- Relevance: Discusses amine product poisoning and metal-ligand cooper
-
URL:
-
Raney Cobalt vs Nickel Selectivity
- Source: U.S. Patent 4,375,003.
-
Relevance: Provides comparative data showing Raney Cobalt yields 99% primary amine vs. Raney Nickel's 94% under identical conditions.[2]
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting Phase Separation in Amine-Water Systems
Technical Support Center | Advanced Separation Science
Executive Summary: The Thermodynamics of "Oiling Out"
In amine-water systems, phase separation is frequently counter-intuitive. Unlike typical organic-aqueous mixtures where solubility increases with temperature, many amines (particularly tertiary amines like triethylamine and diisopropylamine) exhibit a Lower Critical Solution Temperature (LCST) .
-
Below LCST: The system is miscible (single phase) due to exothermic hydrogen bonding between the amine nitrogen and water protons, forming structured "clathrate-like" cages.
-
Above LCST: The entropic penalty of ordering water molecules outweighs the enthalpic benefit of hydrogen bonding. The "cages" break, and the system splits into two phases.
Key Insight: If your amine "oils out" (separates) as you warm it up, this is a thermodynamic feature, not an impurity. Conversely, if it refuses to separate at room temperature, you are likely below the LCST or dealing with a hydrophilic amine that requires salting out.
Diagnostic Flowchart
Figure 1. Decision tree for diagnosing phase behavior anomalies in amine-water mixtures.
Troubleshooting Guides
Issue 1: Unexpected Phase Separation ("Oiling Out")
Scenario: You prepare a homogeneous amine-water solution at 5°C. As it warms to room temperature (20–25°C), it suddenly turns cloudy and separates into two layers. Target Analytes: Triethylamine (TEA), Diisopropylamine (DIPA), N-Methylpiperidine.
| Root Cause | Mechanism | Corrective Action |
| LCST Transition | The temperature has crossed the Lower Critical Solution Temperature. For TEA, this is ~18.5°C [1]. Above this, entropy dominates, and water expels the amine. | Cool the System: Maintain temperature < 15°C for homogeneity.Add Co-solvent: Add 5-10% Methanol or THF to disrupt the hydrophobic effect and raise the Cloud Point. |
| Salting Out (Unintentional) | High buffer concentrations or residual salts from synthesis lower the LCST (the "Salting-Out" effect). | Dilute: Add pure water to reduce ionic strength.Change Buffer: Switch to a chaotic ion (Salting-In) like perchlorate or thiocyanate (use with caution). |
Issue 2: Failure to Phase Separate (Miscibility)
Scenario: You are trying to extract an amine from water, but no distinct layer forms. The system remains one clear phase. Target Analytes: Pyridine, Piperidine, Morpholine, low MW primary amines.
Protocol: The "Salting-Out" Optimization Screen Objective: Force phase separation by increasing the chemical potential of water, making it energetically unfavorable to solvate the amine.
-
Selection of Salt: Use the Hofmeister Series to select a "kosmotropic" (structure-making) salt.
-
Best: Sodium Sulfate (
), Sodium Citrate, Sodium Carbonate. -
Good: Sodium Chloride (
).[1] -
Avoid: Ammonium salts (can interact with amines), Iodides (chaotropic).
-
-
Saturation Method:
-
Cool the mixture to < 10°C (solubility of gases/amines increases, but salt solubility decreases; however, we want to minimize amine solubility which often requires heat for LCST types, but for hydrophilic amines, we rely purely on ionic strength). Correction: For LCST amines, heating aids separation. For hydrophilic non-LCST amines (e.g., Pyridine), saturation is key regardless of temp.
-
Add solid
until saturation (excess salt visible).
-
-
pH Swing (The "Switchable" Solvent approach):
-
If the amine is protonated (
), it is ionic and water-soluble. -
Action: Adjust pH to >
using 10M NaOH. This ensures >99% of the amine is in the neutral, free-base form, which is significantly less water-soluble [2].
-
Issue 3: Emulsions and Rag Layers
Scenario: Two phases exist, but the interface is obscure, foamy, or contains a "rag layer" of debris.
Protocol: Breaking the Amine Emulsion
-
Filtration (The Physical Break):
-
Emulsions in amine systems are often stabilized by fine particulates (silica, precipitated salts) acting as Pickering emulsifiers.
-
Step: Filter the entire biphasic mixture through a pad of Celite 545 or glass wool. This removes the solid stabilizers.
-
-
The "Brine Wash" Technique:
-
Add saturated brine (
) to the aqueous layer. -
Mechanism: Increases density difference (
) and interfacial tension ( ).
-
-
Centrifugation:
-
Spin at 3000 x g for 5 minutes. The G-force overcomes the viscosity forces holding the droplets in suspension.
-
Reference Data: Amine Phase Behavior
| Amine | LCST / Phase Behavior | Critical Temp ( | Notes |
| Triethylamine (TEA) | Yes (LCST) | ~18.5°C [1] | Miscible < 18°C. Immiscible > 19°C. Classic LCST system. |
| Diisopropylamine | Yes (LCST) | ~27.0°C [3] | often used in "switchable hydrophilicity" solvents. |
| Pyridine | No (Miscible) | N/A | Miscible in all proportions. Requires salting out (e.g., |
| N-Methylpiperidine | Yes (LCST-like) | ~45-55°C | Depends heavily on concentration. Often miscible at RT, separates on heating. |
| Piperidine | No (Miscible) | N/A | Highly polar. Requires strong base (NaOH) + Salt to extract. |
Mechanistic Visualization
Figure 2. Molecular mechanism of the Lower Critical Solution Temperature (LCST) transition.
References
-
IUPAC-NIST Solubility Data Series. (1981). Solubility of Amines in Water. Journal of Physical and Chemical Reference Data. Link
-
Jessop, P. G., et al. (2011). Tertiary Amine Solvents having Switchable Hydrophilicity. Green Chemistry, 13(3), 619-623. Link
-
Goral, M., et al. (2012). Amines with Water: Part 1. C4-C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Link
-
Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comparative Guide: GC-MS Strategies for Impurity Profiling in 2,4,4-Trimethylcyclohexan-1-amine
Executive Summary
2,4,4-Trimethylcyclohexan-1-amine (TMCHA) is a critical intermediate in the synthesis of isophorone diamine (IPDA) derivatives, epoxy curing agents, and specialty polyurethanes. Its performance—specifically its curing kinetics and thermal stability—is strictly governed by its stereochemistry (cis/trans ratio) and the absence of reactive precursors like 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) or nitriles.
This guide objectively compares the two dominant GC-MS methodologies for TMCHA analysis: Direct Injection on Base-Deactivated Columns versus Chemical Derivatization . While direct injection offers speed for routine QC, derivatization is the superior choice for R&D and trace impurity profiling due to enhanced chromatographic resolution and spectral stability.
Part 1: The Chemical Context & Impurity Landscape
The analysis of TMCHA is complicated by two factors:
-
Stereoisomerism: The cis and trans isomers exhibit different reaction rates in polymerization. Accurate quantification of this ratio is non-negotiable.
-
Amine Activity: The primary amine group (-NH₂) interacts strongly with silanol groups in standard GC columns, leading to peak tailing that masks trace impurities.
Target Impurities
| Impurity Type | Specific Analyte | Origin | Criticality |
| Isomers | cis-TMCHA / trans-TMCHA | Stereoselective synthesis | High: Affects material properties (Tg). |
| Precursor | 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | Unreacted starting material | Medium: Toxic; affects stoichiometry. |
| Intermediate | 3,3,5-Trimethylcyclohexanone | Hydrogenation intermediate | Medium: Solvent residue. |
| By-product | Dimeric secondary amines | Condensation side-reactions | Low: High boiling point; fouls catalysts. |
Part 2: Method Comparison
Method A: Direct Injection (Base-Deactivated)
Best For: Routine Quality Control (QC), High-Throughput Environments.
This method utilizes a column specifically treated with basic compounds (e.g., KOH surface modification) to passivate active sites, allowing the free amine to elute with acceptable symmetry.
-
Column: Rtx-Volatile Amine or CP-Volamine (60m x 0.32mm, 5µm film).
-
Carrier: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 240°C. Glass wool liner must be base-deactivated.
Method B: Derivatization with TFAA (Trifluoroacetic Anhydride)
Best For: R&D, Trace Impurity Identification, Isomer Resolution.
Converting the polar amine to a trifluoroacetamide derivative eliminates hydrogen bonding with the column. This allows the use of standard non-polar columns (5% phenyl), resulting in sharper peaks and superior separation of stereoisomers.
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm, 0.25µm film).
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Inlet: Split (50:1) @ 280°C.
Comparative Performance Data
| Metric | Method A: Direct Injection | Method B: TFAA Derivatization |
| Peak Symmetry (Tailing Factor) | 1.2 – 1.8 (Variable) | 0.95 – 1.05 (Excellent) |
| Isomer Resolution (Rs) | 1.5 – 2.0 | > 3.5 |
| LOD (Impurity) | 10 ppm | 1 ppm |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 30 mins (Reaction + Extraction) |
| Column Lifetime | Low (Base bleeds, phases degrade) | High (Standard robust phases) |
| MS Spectral Quality | Good, but molecular ion often weak | Distinct M+ and characteristic [M-69] peaks |
Part 3: Experimental Protocols
Protocol 1: TFAA Derivatization Workflow (Recommended)
Use this protocol for definitive structural elucidation and trace analysis.
Reagents:
-
TFAA (Trifluoroacetic anhydride), >99%.
-
Ethyl Acetate (Anhydrous).
-
Sodium Bicarbonate (5% aq. solution).
Step-by-Step:
-
Dissolution: Weigh 10 mg of TMCHA sample into a 2 mL GC vial. Add 1 mL of Ethyl Acetate.
-
Reaction: Add 50 µL of TFAA carefully (Exothermic!). Cap and vortex for 30 seconds.
-
Incubation: Heat block at 60°C for 15 minutes to ensure quantitative conversion of sterically hindered isomers.
-
Neutralization: Cool to room temp. Add 0.5 mL of 5% NaHCO₃ to neutralize excess acid. Vortex.
-
Extraction: Allow layers to separate. Transfer the top organic layer (containing the N-TFA-TMCHA) to a fresh vial containing anhydrous Na₂SO₄ to dry.
-
Analysis: Inject 1 µL into GC-MS.
Protocol 2: Direct Injection Workflow
Use this protocol for rapid pass/fail screening.
Step-by-Step:
-
System Passivation: Prior to sequence, inject a "priming" solution of 10% TMCHA in methanol 3 times to occupy active sites in the liner.
-
Preparation: Dilute sample to 1 mg/mL in Methanol (HPLC Grade).
-
Liner Selection: Use a base-deactivated wool liner (e.g., Restek Sky Liner). Standard wool will irreversibly adsorb the amine.
-
Analysis: Inject 1 µL. Ensure the inlet temperature does not exceed the column's maximum limit (often lower for amine-specific columns).
Part 4: Visualizations
Comparison Logic: Choosing the Right Path
The following decision tree helps operators select the appropriate method based on their analytical goals.
Figure 1: Decision matrix for selecting between direct injection and derivatization based on lab requirements.
Derivatization Reaction Pathway
Understanding the chemical transformation is vital for interpreting the Mass Spectrum.
Figure 2: Reaction pathway converting TMCHA to its N-TFA derivative, increasing molecular weight by 96 Da.
References
-
Restek Corporation. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines. American Laboratory.[1] [Link]
-
Lin, D.L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
- Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A. (Cited for general TFAA protocol standards).
-
Agilent Technologies. (2020). Analysis of Impurities in Trimethylamine using CP-Volamine. [Link]
Sources
Technical Guide: Validating Purity of 2,4,4-Trimethylcyclohexan-1-amine (TMCHA)
Methodology Comparison & Experimental Protocol
Executive Summary: The Stoichiometry Challenge
In pharmaceutical synthesis and high-performance polymer manufacturing, 2,4,4-Trimethylcyclohexan-1-amine (TMCHA) is a critical intermediate. Its efficacy relies heavily on stoichiometric purity. However, standard aqueous validation methods often fail due to the compound's hydrophobicity and weak basicity, leading to "false low" assays that disrupt molar ratios in subsequent reactions.
This guide objectively compares three validation methodologies, establishing Non-Aqueous Potentiometric Titration as the superior protocol for absolute purity determination. Unlike Gas Chromatography (GC)—which provides relative area % (often masking non-volatile salts or water)—titration yields the absolute weight % assay required for precise stoichiometry.
Chemical Profile & Analytical Challenges
Analyte: this compound CAS: 15901-42-5 (Isomeric mixture) / 2230-70-8 (Parent ketone ref) Nature: Cycloaliphatic Amine (Weak Base) Structural Constraint: TMCHA often exists as a mixture of cis and trans isomers. While GC separates these isomers, titration quantifies the Total Amine Value , which is the critical attribute for stoichiometric calculations (e.g., epoxy curing or amide coupling).
The "Leveling" Problem
In water, TMCHA (
Methodology Comparison
The following table contrasts the performance of the three primary validation techniques.
| Feature | Method A: Aqueous Titration | Method B: Visual Non-Aqueous | Method C: Potentiometric Non-Aqueous (Recommended) |
| Titrant | |||
| Solvent | Water / Methanol | Glacial Acetic Acid | Glacial Acetic Acid |
| Endpoint | pH Indicator (Phenolphthalein) | Crystal Violet (Color Change) | mV Inflection (Electrode) |
| Precision | Low ( | Medium ( | High ( |
| Limitations | Poor solubility; indistinct endpoint.[1] | Subjective; difficult with colored samples. | Requires electrode maintenance. |
| Verdict | Unsuitable for TMCHA. | Acceptable for rough QC. | Gold Standard for Assay. |
Decision Matrix & Mechanism
The following diagram illustrates the logical pathway for selecting the validation method and the chemical mechanism driving the non-aqueous titration.
Figure 1: Decision matrix for amine validation and the protonation mechanism in acetic acid.
Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol is designed to be self-validating. It includes standardization of the titrant to ensure traceability.
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (anhydrous).
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade (dried at 120°C for 2 hours).
-
Electrode: Glass pH electrode with LiCl in Ethanol electrolyte (Note: Do not use aqueous KCl electrodes; KCl precipitates
, clogging the diaphragm) [1].
Standardization (The "Trust" Step)
Before testing TMCHA, validate the titrant:
-
Weigh accurately ~0.2 g of dried KHP into a titration beaker.
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Titrate with 0.1 N
to the potentiometric inflection point. -
Calculate Normality (
): (Where is weight in g, and is volume in mL)
TMCHA Assay Procedure
-
Preparation: Weigh accurately 0.15 g (
) of TMCHA into a clean 100 mL beaker. -
Dissolution: Add 50 mL of Glacial Acetic Acid. Stir magnetically for 2 minutes. Ensure no air bubbles are trapped (avoids
error). -
Titration: Immerse the electrode. Titrate with standardized 0.1 N
using dynamic dosing (small increments near endpoint). -
Detection: Record the volume (
) at the maximum first derivative ( ) of the potential curve.
Calculation
Calculate the purity (% Assay) based on the molecular weight of TMCHA (
(Note: The factor 10 adjusts for unit conversions from mg to g and percentage).
Data Analysis & Interpretation
Expected Results
-
High Purity: >99.0% w/w.
-
Isomerism: The titration yields a single equivalence point. It does not distinguish between cis and trans isomers. If isomer ratio is critical for biological activity, this method must be coupled with GC-FID.
Troubleshooting "False" Results
| Observation | Root Cause | Corrective Action |
| Drifting Potential | Clogged Electrode Junction | Switch electrolyte to LiCl in Ethanol; clean diaphragm. |
| High Result (>100%) | Basic Impurities | Check for residual inorganic bases or other amines. |
| Low Result | Moisture / Carbamic Acid | Solvent contains water (levels the endpoint) or sample absorbed |
References
-
ASTM International. (2017). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[3][4][5][6] ASTM International. [Link]
-
PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine. [Link]
-
Xylem Analytics. (n.d.). Titration of Bases with Perchloric Acid (Non-aqueous).[8][9][10][11] SI Analytics Application Report. [Link]
Sources
- 1. N,4,4-trimethylcyclohexan-1-amine | C9H19N | CID 550846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Non Aqueous titration: Definition, Principle and Application | PPTX [slideshare.net]
- 3. store.astm.org [store.astm.org]
- 4. intertekinform.com [intertekinform.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. img.antpedia.com [img.antpedia.com]
- 7. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 9. lcms.cz [lcms.cz]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. pharmaguru.co [pharmaguru.co]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
